2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine
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Overview
Description
2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidin-3-ylmethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidin-3-ylmethyl sulfanyl reagent. One common method includes:
Starting Materials: Pyrimidine derivatives and piperidin-3-ylmethyl sulfanyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The pyrimidine derivative is dissolved in the solvent, and the base is added to deprotonate the pyrimidine. Piperidin-3-ylmethyl sulfanyl chloride is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Used in the development of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can enhance the compound’s binding affinity and specificity towards its target, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Piperidin-2-ylmethyl)sulfanyl]pyrimidine
- 2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine
- 2-[(Morpholin-4-ylmethyl)sulfanyl]pyrimidine
Uniqueness
2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine is unique due to the specific positioning of the piperidin-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This positioning can result in different steric and electronic effects compared to its analogs, potentially leading to distinct pharmacological profiles and applications.
Properties
Molecular Formula |
C10H15N3S |
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Molecular Weight |
209.31 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C10H15N3S/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h2,5-6,9,11H,1,3-4,7-8H2 |
InChI Key |
LIQVSECNEXHLCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CSC2=NC=CC=N2 |
Origin of Product |
United States |
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